molecular formula C7H10FN3O2 B11795317 Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate

Cat. No.: B11795317
M. Wt: 187.17 g/mol
InChI Key: PSHGWLJBCCVUIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate with a fluorinating agent to introduce the fluorine atom at the 4-position . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is refluxed for a specific period to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can modulate cellular signaling pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes. These interactions contribute to its biological activities, such as antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and fluoro groups, which enhance its reactivity and biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical research .

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

ethyl 5-amino-4-fluoro-1-methylimidazole-2-carboxylate

InChI

InChI=1S/C7H10FN3O2/c1-3-13-7(12)6-10-4(8)5(9)11(6)2/h3,9H2,1-2H3

InChI Key

PSHGWLJBCCVUIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=C(N1C)N)F

Origin of Product

United States

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